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Compound of Interest

Compound Name: Pranlukast hemihydrate

Cat. No.: B1239672

Pranlukast Hemihydrate: A Technical Guide for
Researchers

Pranlukast hemihydrate is a potent and selective cysteinyl leukotriene receptor-1 (CysLT1)
antagonist. It is utilized in research and pharmaceuticals for its role in modulating inflammatory
pathways, primarily in the context of respiratory diseases such as asthma and allergic rhinitis.
This technical guide provides an in-depth overview of its chemical identifiers, mechanism of
action, and relevant experimental protocols for drug development professionals and scientists.

Chemical Identifiers and Properties

Pranlukast hemihydrate is the hydrated form of Pranlukast. Its chemical and physical
properties are summarized in the table below.
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Identifier Type Value Source(s)

CAS Number 150821-03-7 [11[2][3][4]
N-[4-0x0-2-(2H-tetrazol-5-

IUPAC Name yl)chromen-8-yl]-4-(4- o

phenylbutoxy)benzamide

hemihydrate

Molecular Formula

C27H23N504 « 0.5H20

[2]

Molecular Weight

490.51 g/mol

[2][5]

InChl Key

BNGZNZUNROGDHT-
UHFFFAOYSA-N

[3]

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=
CC=C(C=C2)C(=0)NC3=CC=
CC4=C30C(=CC4=0)C5=NN
N=N5.0

[6]

ONO-1078 hemihydrate, SB

Synonyms 3][4][6
ynony 205312 [31[4][6]
White to light yellow powder or
Appearance
crystals
Melting Point 231°C to 234°C
Solubility Soluble in DMSO [4]

Mechanism of Action

Pranlukast hemihydrate's primary mechanism of action is the competitive antagonism of the
cysteinyl leukotriene receptor 1 (CysLT1).[1][7] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4)
are potent inflammatory mediators derived from arachidonic acid.[8][9] By blocking the binding

of these leukotrienes to CysLT1, Pranlukast inhibits downstream signaling pathways that lead

to bronchoconstriction, airway edema, and mucus secretion.[1]

Interestingly, some studies suggest that Pranlukast may also possess anti-inflammatory effects

independent of CysLTL1 receptor antagonism. Research has shown its ability to inhibit the

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.smolecule.com/products/s003132
https://www.scbt.com/p/pranlukast-hemihydrate-150821-03-7
https://www.medkoo.com/products/61523
https://www.selleckchem.com/products/pranlukast-hemihydrate.html
https://www.smolecule.com/products/s003132
https://www.scbt.com/p/pranlukast-hemihydrate-150821-03-7
https://www.scbt.com/p/pranlukast-hemihydrate-150821-03-7
https://www.medchemexpress.com/Pranlukast-hemihydrate.html
https://www.medkoo.com/products/61523
https://www.pharmacompass.com/chemistry-chemical-name/pranlukast-hemihydrate
https://www.medkoo.com/products/61523
https://www.selleckchem.com/products/pranlukast-hemihydrate.html
https://www.pharmacompass.com/chemistry-chemical-name/pranlukast-hemihydrate
https://www.selleckchem.com/products/pranlukast-hemihydrate.html
https://www.benchchem.com/product/b1239672?utm_src=pdf-body
https://www.smolecule.com/products/s003132
https://newdrugapprovals.org/2014/10/21/pranlukast/
https://www.researchgate.net/figure/A-The-leukotriene-signaling-pathway-Leukotrienes-arise-from-arachidonic-acid-AA_fig1_349951972
https://www.researchgate.net/figure/The-leukotriene-biosynthesis-and-signaling-pathway-Leukotrienes-derive-from-arachidonic_fig3_358811552
https://www.smolecule.com/products/s003132
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the
inflammatory response.[10][11]

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the point of intervention
for Pranlukast.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12801316/
https://pubmed.ncbi.nlm.nih.gov/15475658/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Llocks

Cell Membrane

Arachidonic Acid

CysLT1 Receptor

activates

Cytosol

5-Lipoxygenase
(5-LOX)

Eeukotriene A4 (LTA4D

LTA4 Hydrolase

Bronchoconstriction,
Airway Edema,
Mucus Secretion

LTC4 Synthase

binds to

Eeukotriene B4 (LTB4D

[Leukotriene C4 (LTC4D

C_eukotriene D4 (LTD4D»—

Eeukotriene E4 (LTE4D

Click to download full resolution via product page

Leukotriene signaling pathway and Pranlukast's mechanism of action.
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Experimental Protocols

This section details methodologies for key experiments involving Pranlukast hemihydrate.

CysLT1 Receptor Binding Assay

This protocol is adapted from radioligand binding studies used to determine the affinity of
compounds for the CysLT1 receptor.[12]

Objective: To determine the binding affinity (Ki) of Pranlukast hemihydrate for the CysLT1
receptor.

Materials:

HEK293 cells expressing the human CysLT1 receptor.

[3H]-LTD4 (radioligand).

Pranlukast hemihydrate.

Binding buffer (e.g., Tris-HCI with MgCI2 and CaCl2).

Scintillation fluid and counter.

Procedure:

Culture and harvest HEK293-CysLT1R cells.
o Prepare cell membranes by homogenization and centrifugation.

e In a 96-well plate, add a constant concentration of [3H]-LTD4 and varying concentrations of
Pranlukast hemihydrate to the cell membrane preparation.

 Incubate at room temperature for a specified time to reach equilibrium.
» Separate bound from free radioligand by rapid filtration through a glass fiber filter.

e Wash the filters with ice-cold binding buffer.
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» Measure the radioactivity retained on the filters using a scintillation counter.

» Calculate the Ki value using competitive binding analysis software.

NF-kB Activation Assay (Luciferase Reporter Assay)

This protocol is based on studies investigating the effect of Pranlukast on NF-kB activation.[11]
[13]

Objective: To determine if Pranlukast hemihydrate inhibits NF-kB activation in response to an
inflammatory stimulus.

Materials:

Human epithelial cell line (e.g., NCI-H292).

o NF-kB luciferase reporter plasmid.

e Transfection reagent.

 Lipopolysaccharide (LPS) or other inflammatory stimulus.

e Pranlukast hemihydrate.

o Luciferase assay reagent.

e Luminometer.

Procedure:

Seed NCI-H292 cells in a 24-well plate.

o Transfect the cells with the NF-kB luciferase reporter plasmid using a suitable transfection
reagent.

o After 24 hours, pretreat the cells with varying concentrations of Pranlukast hemihydrate for
a specified duration.

¢ Stimulate the cells with LPS to induce NF-kB activation.
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 After the stimulation period, lyse the cells and measure luciferase activity using a
luminometer.

e Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or
total protein concentration.

e Analyze the data to determine the dose-dependent inhibitory effect of Pranlukast on NF-kB
activation.
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Experimental workflow for the NF-kB luciferase reporter assay.
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In Vivo Oral Bioavailability Study in Rats

This protocol is a general guideline based on pharmacokinetic studies of Pranlukast
hemihydrate.[14][15][16]

Objective: To determine the oral bioavailability of a Pranlukast hemihydrate formulation.
Materials:

o Male Sprague-Dawley rats.

o Pranlukast hemihydrate formulation.

 Vehicle control.

e Oral gavage needles.

¢ Blood collection supplies (e.g., heparinized tubes).

o Centrifuge.

o HPLC system for drug quantification in plasma.

Procedure:

Fast rats overnight with free access to water.

o Administer the Pranlukast hemihydrate formulation or vehicle control via oral gavage at a
specified dose.

o Collect blood samples from the tail vein or other appropriate site at predetermined time
points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

e Process the blood samples to obtain plasma by centrifugation.
o Extract Pranlukast from the plasma samples.

e Quantify the concentration of Pranlukast in the plasma samples using a validated HPLC
method.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1239672?utm_src=pdf-body
https://www.benchchem.com/product/b1239672?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4484661/
https://pubmed.ncbi.nlm.nih.gov/23326192/
https://www.tandfonline.com/doi/full/10.2147/IJN.S37338
https://www.benchchem.com/product/b1239672?utm_src=pdf-body
https://www.benchchem.com/product/b1239672?utm_src=pdf-body
https://www.benchchem.com/product/b1239672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral
bioavailability.

Conclusion

Pranlukast hemihydrate is a well-characterized CysLT1 receptor antagonist with additional
potential anti-inflammatory mechanisms. The information and protocols provided in this guide
offer a solid foundation for researchers and drug development professionals working with this
compound. Further investigation into its NF-kB inhibitory activity could unveil new therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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